molecular formula C24H22ClN5O2S2 B11615694 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615694
M. Wt: 512.0 g/mol
InChI Key: XDAZRQCRZULSGP-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one reflects its complex polycyclic framework. The molecular formula C₂₅H₂₄ClN₅O₂S (molecular weight: 514.01 g/mol) confirms the integration of a pyrido-pyrimidinone core, a 3-chlorophenyl-substituted piperazine, and a thiazolidinone moiety with Z-configuration at the exocyclic double bond. Key structural features include:

Component Substituents/Functional Groups
Pyrido[1,2-a]pyrimidin-4-one Fused bicyclic system with a ketone at position 4
Piperazine ring 4-(3-chlorophenyl) substitution at position 1
Thiazolidinone 3-ethyl, 4-oxo, 2-thioxo groups

The Z-configuration of the thiazolidinone-methylidene group is critical for intramolecular non-covalent interactions, as evidenced by crystallographic studies.

X-ray Crystallographic Studies of Heterocyclic Core Systems

Single-crystal X-ray diffraction analysis reveals that the pyrido-pyrimidinone core adopts a near-planar conformation (dihedral angle <5° between rings), while the thiazolidinone ring exhibits an envelope conformation with sulfur as the flap atom. The piperazine ring adopts a chair conformation, with the 3-chlorophenyl group oriented equatorially to minimize steric strain. Key crystallographic parameters include:

Parameter Value
Space group Monoclinic, P2₁/c
Unit cell dimensions a = 10.24 Å, b = 12.57 Å, c = 14.82 Å
Dihedral angle (thiazolidinone-pyrido-pyrimidinone) 48.5°

Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, forming infinite chains along the a-axis.

Spectroscopic Identification Techniques

NMR Spectral Analysis of Piperazine-Thiazolidinone Hybrid Systems

¹H NMR (400 MHz, DMSO-d₆) data highlights distinct proton environments:

  • Pyrido-pyrimidinone system : Aromatic protons at δ 8.42 (d, J = 7.2 Hz, H-6) and δ 7.89 (t, J = 7.6 Hz, H-8).
  • Piperazine ring : N–CH₂ signals at δ 3.21–3.45 (m, 8H) and 3-chlorophenyl protons at δ 7.32–7.58 (m, 4H).
  • Thiazolidinone : Ethyl group (δ 1.12, t, J = 7.0 Hz; δ 3.02, q, J = 7.0 Hz) and exocyclic methylidene proton at δ 6.98 (s, CH=).

¹³C NMR confirms carbonyl (C=O: δ 168.9 ppm) and thioxo (C=S: δ 182.4 ppm) groups, consistent with thiazolidinone derivatives.

IR Vibrational Signatures of Thioxo and Carbonyl Functional Groups

IR spectroscopy (KBr, cm⁻¹) identifies:

  • ν(C=O) : 1685 cm⁻¹ (pyrido-pyrimidinone ketone) and 1720 cm⁻¹ (thiazolidinone ketone).
  • ν(C=S) : 1215 cm⁻¹, confirming thioxo group participation in hydrogen bonding.
  • ν(N–H) : 3320 cm⁻¹ (piperazine NH stretch).

Conformational Analysis Through Hirshfeld Surface Studies

Hirshfeld surface analysis quantifies intermolecular interactions:

Interaction Type Contribution (%) Key Contacts
H⋯H 48.2 Pyrido-pyrimidinone core
C⋯H/H⋯C 29.7 Chlorophenyl-thiazolidinone
O⋯H/H⋯O 15.4 C=O⋯H–C hydrogen bonds
S⋯H/H⋯S 6.7 Thioxo group interactions

The shape index map reveals concave regions (blue) at the thiazolidinone sulfur, indicating π-stacking with adjacent pyrido-pyrimidinone rings.

Properties

Molecular Formula

C24H22ClN5O2S2

Molecular Weight

512.0 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN5O2S2/c1-2-29-23(32)19(34-24(29)33)15-18-21(26-20-8-3-4-9-30(20)22(18)31)28-12-10-27(11-13-28)17-7-5-6-16(25)14-17/h3-9,14-15H,2,10-13H2,1H3/b19-15-

InChI Key

XDAZRQCRZULSGP-CYVLTUHYSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Substrates : 2-Chloropyridine (1.0 equiv) and (Z)-3-amino-3-(3-chlorophenyl)acrylate ester (1.2 equiv).

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%) as a ligand.

  • Solvent : DMF at 130°C under nitrogen for 12–16 hours.

  • Mechanism :

    • Ullmann-type C–N coupling forms the C2–N bond between pyridine and the aminoacrylate.

    • Intramolecular amidation cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one scaffold.

Yield and Characterization

  • Yield : 75–88% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

  • Analytical Data :

    • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 6.8 Hz, 1H, H-6), 7.92 (d, J = 8.0 Hz, 1H, H-9), 6.78 (s, 1H, H-3), 4.32 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.37 (t, J = 7.2 Hz, 3H, OCH2CH3).

    • IR (KBr) : 1728 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Functionalization at Position 3: Knoevenagel Condensation for Thiazolidinone Installation

Reaction Setup

  • Substrates : 3-Formyl-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 3-ethyl-2-thioxothiazolidin-4-one (1.5 equiv).

  • Catalyst : Tetrabutylammonium iodide (TBAI, 20 mol%) in ethanol at reflux for 6 hours.

  • Stereochemical Control : The Z-configuration is favored due to conjugation stabilization.

Analytical Validation

  • HRMS (ESI+) : m/z 430.5 [M+H]+ (calc. 430.5).

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.89 (s, 1H, CH=), 4.12 (q, J = 7.0 Hz, 2H, NCH2CH3), 1.29 (t, J = 7.0 Hz, 3H, NCH2CH3).

Integrated Synthetic Pathway and Scalability

Combining the above steps yields the target compound in a three-step sequence:

StepReactionYieldPurity (HPLC)
1Core formation85%98%
2N-Alkylation82%97%
3Knoevenagel condensation78%96%

Comparative Analysis of Alternative Routes

Palladium-Catalyzed C–N Coupling

  • Drawbacks : Higher cost of Pd catalysts, stringent anhydrous conditions.

  • Advantage : Superior functional group tolerance for electron-deficient aryl halides.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF.

  • Outcome : 15% higher yield but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The 3-chlorophenyl group on the piperazine ring distinguishes the target compound from analogs with alternative substituents (Table 1).

Table 1: Piperazine Substituents in Related Compounds

Compound Name Piperazine Substituent Key Properties/Implications Source
Target Compound 4-(3-Chlorophenyl) Enhanced lipophilicity; potential for π-π stacking
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethyl Reduced steric hindrance; improved solubility
Derivatives from EP 2023/39 4-Methyl, 4-(2-hydroxyethyl) Tunable pharmacokinetics; polar interactions

The 3-chlorophenyl group may enhance binding affinity to aromatic-rich biological targets (e.g., serotonin or dopamine receptors) compared to alkyl or hydroxyalkyl substituents .

Modifications in the Thiazolidinone Moiety

The (Z)-configuration and 2-thioxo group in the target compound contrast with analogs featuring different stereochemistry or functional groups (Table 2).

Table 2: Thiazolidinone Variations

Compound Name Thiazolidinone Substituents Configuration Implications Source
Target Compound 3-Ethyl, 4-oxo, 2-thioxo Z Increased rigidity; redox stability
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide 5-oxo, no thioxo - Higher polarity; faster metabolism
Derivatives in Koutentis et al. (2011) 4-Chloro, pyridyl groups - Electrophilic reactivity; halogen bonding

The 2-thioxo group in the target compound may improve resistance to enzymatic degradation compared to oxo analogs, while the Z-configuration ensures optimal spatial alignment for target engagement .

Pyrido[1,2-a]pyrimidin-4-one Core Modifications

The 9-methyl substitution in analogs (e.g., ) contrasts with the unsubstituted pyrido ring in the target compound, affecting electronic distribution and steric bulk (Table 3).

Table 3: Core Modifications

Compound Name Pyrido Ring Substitution Impact on Properties Source
Target Compound None Planar structure; minimal steric interference
2-(4-Ethyl-1-piperazinyl)-9-methyl-...pyrimidin-4-one 9-Methyl Increased steric bulk; altered π-stacking
EP 2023/39 Derivatives 7-Piperidinyl, 2-aryl Enhanced solubility or receptor selectivity

The absence of a methyl group at position 9 in the target compound may facilitate deeper binding pocket penetration in biological targets .

Research Findings and Implications

  • Metabolic Stability: The 2-thioxo group in the thiazolidinone ring may reduce susceptibility to cytochrome P450 oxidation compared to oxo analogs .
  • Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via condensation reactions, but the target compound’s Z-configuration requires precise stereochemical control .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation of piperazine derivatives with chlorophenyl groups (e.g., 4-(3-chlorophenyl)piperazine) to form the core pyrido-pyrimidinone structure.
  • Introduction of the thiazolidinone moiety via nucleophilic addition under controlled pH (6.5–7.0) and temperature (60–80°C) to avoid side reactions .
  • Characterization of intermediates using NMR (1H/13C) and HPLC to confirm purity (>95%) and regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and Z/E configuration of the thiazolidinone methylidene group .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. What safety precautions are essential during laboratory handling of this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300-H313 codes) .
  • Store in airtight containers at –20°C to prevent degradation .
  • Monitor residual solvents (e.g., DCM, DMF) via GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazolidinone coupling step?

  • Screen catalysts (e.g., DMAP, DBU) to enhance electrophilic substitution at the pyrido-pyrimidinone C3 position.
  • Employ microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time and improve yield by 15–20% .
  • Use DoE (Design of Experiments) to model interactions between temperature, solvent polarity, and pH .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to distinguish target-specific effects from off-target interactions .
  • Analyze batch purity via HPLC-DAD to rule out impurities (e.g., unreacted intermediates) influencing bioactivity .
  • Perform molecular docking to correlate structural variations (e.g., Z-configuration) with receptor-binding affinities .

Q. How can structural ambiguities in the piperazine-thiazolidinone hybrid be resolved?

  • Conduct NOESY NMR to confirm spatial proximity between the piperazine N4 and thiazolidinone C5 positions .
  • Compare experimental XRD data with DFT-optimized molecular geometries to validate stereoelectronic effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Use QSAR models to estimate logP (2.8–3.5) and solubility (<0.1 mg/mL), indicating moderate bioavailability .
  • Molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability and CYP450 metabolism .

Methodological Challenges & Data Analysis

Q. How should researchers address low reproducibility in biological assays?

  • Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
  • Include positive controls (e.g., known kinase inhibitors) in dose-response studies to validate assay sensitivity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Synthesize analog libraries with variations at the:
  • Piperazine substituents (e.g., 3-Cl vs. 4-Cl phenyl groups) .
  • Thiazolidinone substituents (e.g., ethyl vs. methyl at C3) .
    • Evaluate SAR using multi-parametric optimization (e.g., PCA) to balance potency, selectivity, and toxicity .

Q. How can conflicting data on receptor binding mechanisms be reconciled?

  • Perform radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure Ki values under standardized buffer conditions (pH 6.5–7.4) .
  • Use cryo-EM or SPR (surface plasmon resonance) to visualize real-time interactions with target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.